lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
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Overview
Description
Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a lithium ion, a methoxy group, and a sulfinate group attached to the thiazole ring.
Preparation Methods
The synthesis of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate typically involves the reaction of 5-methoxy-2-methyl-1,3-thiazole-4-sulfinic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for the development of new drugs.
Medicine: It is being investigated for its potential use in the treatment of various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate can be compared with other thiazole derivatives, such as:
Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate: This compound has a similar structure but lacks the methoxy group, which may result in different biological activities and properties.
Lithium(1+) ion 5-methoxy-1,3-thiazole-4-sulfinate: This compound lacks the methyl group, which may affect its reactivity and applications.
The presence of the methoxy and methyl groups in this compound makes it unique and may contribute to its specific properties and applications.
Properties
IUPAC Name |
lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFDOGVSORBGHS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO3S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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